

NVP018 in the Landscape of Cyclophilin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NVP018

Cat. No.: B609685

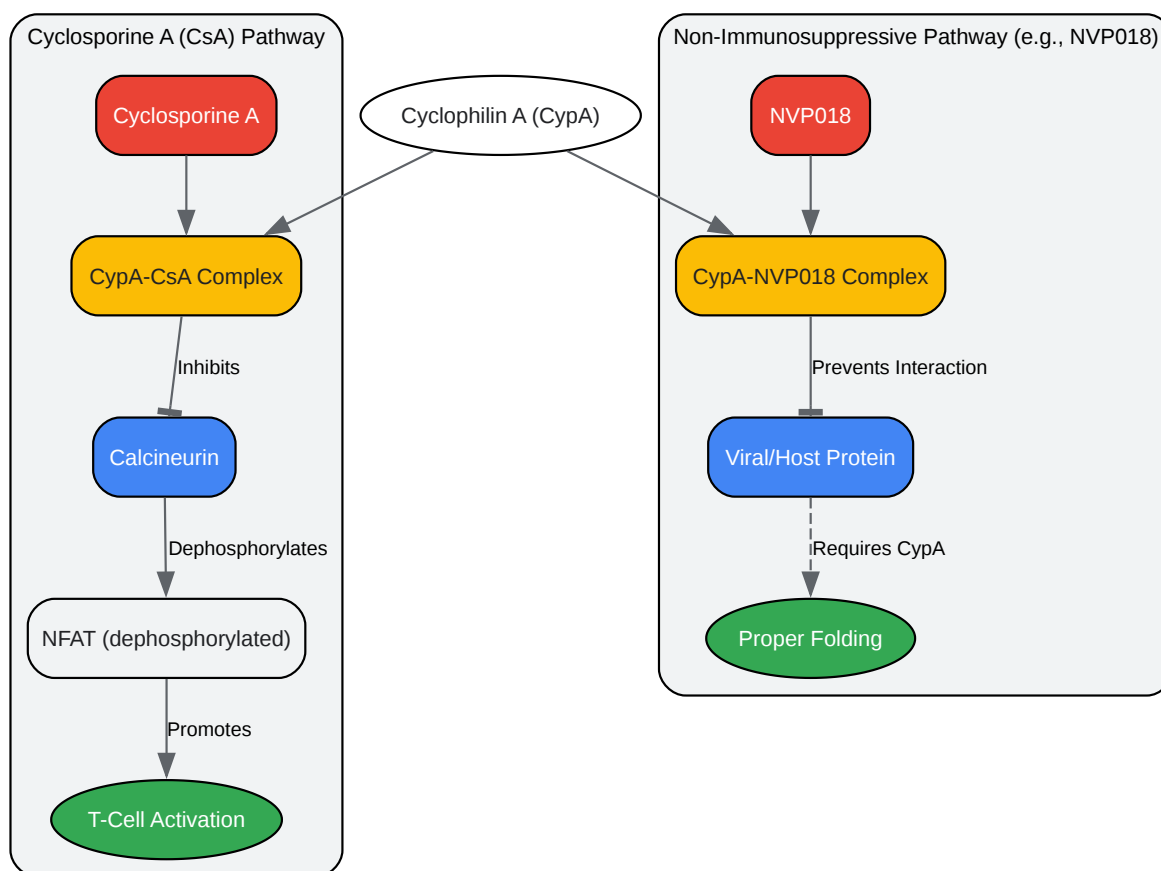
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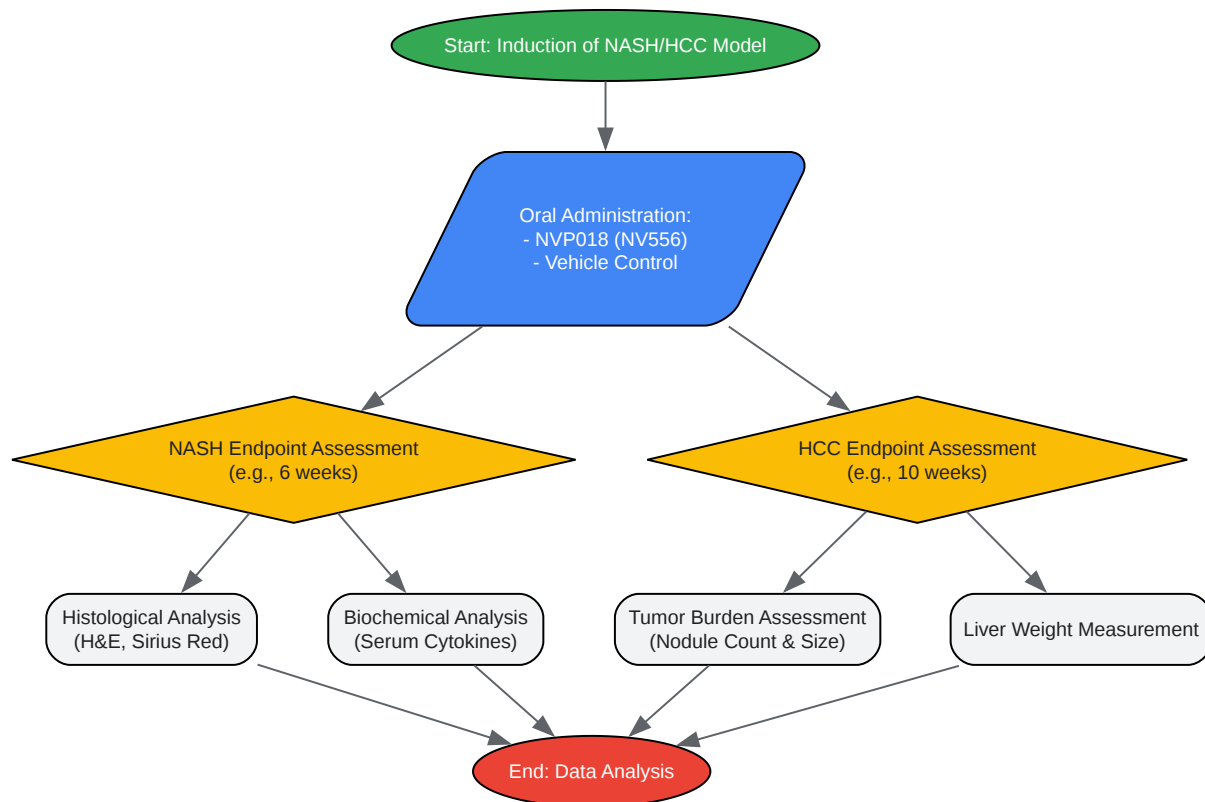
Cyclophilin inhibitors are a class of drugs that target cyclophilins, a family of proteins involved in protein folding and various cellular signaling pathways. Their role in a range of diseases, from viral infections to neurodegenerative conditions and liver diseases, has made them a significant area of pharmaceutical research. This guide provides a detailed comparison of **NVP018** (also known as NV556), a promising sanglifehrin-based inhibitor, with other key cyclophilin inhibitors, focusing on their mechanism, therapeutic applications, and supporting experimental data.

Mechanism of Action: A Tale of Two Scaffolds

Cyclophilin inhibitors can be broadly categorized into two main structural classes: those derived from cyclosporine A (CsA) and those based on sanglifehrin A (SfA). **NVP018** belongs to the latter, which distinguishes it from the more common cyclosporine analogs.

The primary mechanism of action for these inhibitors is the binding to cyclophilins, thereby inhibiting their peptidyl-prolyl cis-trans isomerase (PPIase) activity. This enzymatic activity is crucial for the proper folding and function of various host and viral proteins. A significant differentiator among cyclophilin inhibitors is their effect on the calcineurin pathway. Cyclosporine A's immunosuppressive effects are mediated through the formation of a cyclophilin A-CsA complex that inhibits calcineurin. In contrast, non-immunosuppressive inhibitors like **NVP018** are designed to inhibit cyclophilins without affecting calcineurin, offering a better safety profile for long-term therapies.^[1]





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References

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